1-Iodo-4-isobutoxy-2-methylbenzene
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Overview
Description
1-Iodo-4-isobutoxy-2-methylbenzene is an organic compound with the molecular formula C11H15IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, an isobutoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-4-isobutoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-isobutoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom being introduced to the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-isobutoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution: Products include compounds where the iodine atom is replaced by other functional groups.
Oxidation: Products include aldehydes or ketones derived from the oxidation of the isobutoxy group.
Reduction: Products include the corresponding hydrogenated benzene derivatives.
Scientific Research Applications
1-Iodo-4-isobutoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Iodo-4-isobutoxy-2-methylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The isobutoxy and methyl groups can influence the reactivity and orientation of the substitution reactions, making this compound a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-methylbenzene: Similar structure but lacks the isobutoxy group.
1-Iodo-2-methylbenzene: Similar structure but with different substitution pattern.
4-Iodotoluene: Another similar compound with a different substituent.
Uniqueness
1-Iodo-4-isobutoxy-2-methylbenzene is unique due to the presence of both an iodine atom and an isobutoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-iodo-2-methyl-4-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKFPEFXYCMYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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